molecular formula C15H15N7O5S B14925962 N-(2-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14925962
M. Wt: 405.4 g/mol
InChI Key: XKEPFTJBYOCQSG-UHFFFAOYSA-N
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Description

N~5~-(2-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of N5-(2-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling to form the final product. Key steps in the synthesis may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of intermediates: The pyrazole and thiophene intermediates are coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Chemical Reactions Analysis

N~5~-(2-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

N~5~-(2-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N5-(2-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N~5~-(2-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.

    Indole derivatives: Similar to the compound , indole derivatives have a wide range of applications in chemistry, biology, and medicine.

    Quinoline derivatives: These compounds are known for their antimicrobial and anticancer properties and share structural similarities with the compound .

Properties

Molecular Formula

C15H15N7O5S

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-[(1-ethyl-4-nitropyrazole-3-carbonyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15N7O5S/c1-2-21-8-9(22(25)26)11(19-21)13(23)16-5-6-17-14(24)15-18-12(20-27-15)10-4-3-7-28-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,23)(H,17,24)

InChI Key

XKEPFTJBYOCQSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]

Origin of Product

United States

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